Colextran

Description

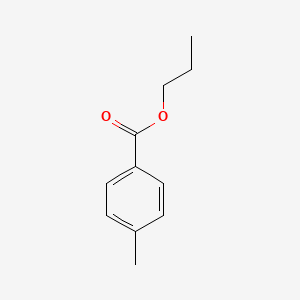

Propyl 4-methylbenzoate is an organic ester derived from 4-methylbenzoic acid and propanol. Its structure consists of a benzene ring substituted with a methyl group at the para position and a propyl ester moiety.

Properties

IUPAC Name |

propyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBWFXCDULFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864168 | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-69-8, 9015-73-0 | |

| Record name | NSC24768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextran, 2-(diethylamino)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

In a typical laboratory procedure, equimolar amounts of 4-methylbenzoic acid and propanol are combined in a round-bottom flask with a catalytic amount of concentrated sulfuric acid (0.5–1.0% by volume). The mixture is refluxed at 80–100°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields the crude product, which is purified by distillation (b.p. 245–250°C) or recrystallization from ethanol.

Key Parameters:

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve efficiency and consistency. Automated systems regulate temperature, pressure, and reactant feed rates, minimizing side reactions such as dehydration of propanol or over-esterification. Post-reaction processing includes centrifugal separation to remove acidic residues and fractional distillation for purity >98%.

Acid Chloride Method with 4-Methylbenzoyl Chloride

An alternative route involves the reaction of 4-methylbenzoyl chloride with propanol in the presence of a base. This method avoids equilibrium limitations inherent to esterification, offering higher yields under milder conditions.

Reaction Mechanism and Conditions

4-Methylbenzoyl chloride is synthesized by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂) at 40–60°C for 2–3 hours. The resulting acid chloride is then reacted with propanol in anhydrous dichloromethane or diethyl ether, with pyridine or triethylamine added to scavenge HCl. The reaction proceeds at room temperature (25°C) for 1–2 hours, yielding propyl 4-methylbenzoate after aqueous workup.

Key Parameters:

Purification and Yield Optimization

The crude product is washed with dilute hydrochloric acid to remove excess base, followed by sodium bicarbonate to eliminate residual acidity. Rotary evaporation and short-path distillation (b.p. 245–250°C) achieve >95% purity. Yields typically exceed 85% due to the irreversible nature of the reaction.

Comparative Analysis of Synthesis Methods

| Parameter | Esterification Method | Acid Chloride Method |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 4–6 hours | 3–5 hours (total) |

| Catalyst Toxicity | High (H₂SO₄) | Moderate (SOCl₂) |

| Scalability | Suitable for bulk production | Limited by SOCl₂ handling |

| Purity | 90–95% | 95–98% |

The acid chloride method offers superior yields and purity but requires careful handling of corrosive reagents. Conversely, esterification is more scalable and cost-effective for industrial applications.

Industrial Applications and Scalability Considerations

Propyl 4-methylbenzoate’s stability under diverse conditions makes it valuable as a chromatography support material and fragrance intermediate . Continuous flow systems enable annual production capacities exceeding 10,000 liters, with process analytics ensuring batch-to-batch consistency. Challenges include optimizing energy consumption during distillation and minimizing waste from neutralization steps.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Propyl 4-methylbenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

Reduction: The ester group in propyl 4-methylbenzoate can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring in propyl 4-methylbenzoate can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-methylbenzoic acid.

Reduction: 4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

Propyl 4-methylbenzoate serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile compound in the production of more complex organic molecules. It can participate in reactions such as hydrolysis, oxidation, and reduction, leading to a variety of derivatives.

Comparison with Similar Compounds:

The following table highlights the structural differences and unique features of propyl 4-methylbenzoate compared to related compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Methyl 4-methylbenzoate | C₉H₁₀O₂ | Lacks a propyl group; primarily used in organic synthesis. |

| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | Similar to propyl but has an ethyl group; different solubility properties. |

| Propyl benzoate | C₁₁H₁₄O₂ | Similar structure but without the methyl group; different aroma profile. |

Biological Research

Antimicrobial Properties:

Research indicates that propyl 4-methylbenzoate exhibits potential antimicrobial activity. Studies have shown that it can interact with cell membranes and proteins, affecting cellular functions. The hydrolysis of the ester group can release 4-methylbenzoic acid and propanol, which may further influence biological pathways.

Mechanism of Action:

The compound's mechanism involves interactions with cellular components that may lead to changes in cell behavior. This makes it a subject of interest for further research into its therapeutic potential, particularly in developing new antimicrobial agents.

Industrial Applications

Use in Consumer Products:

Due to its pleasant aroma, propyl 4-methylbenzoate is commonly utilized in the fragrance industry. It is found in various consumer products such as perfumes, cosmetics, and personal care items.

Production of Specialty Chemicals:

In the industrial sector, this compound is used for producing specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for applications that require specific chemical characteristics.

Environmental Impact and Degradation

Anaerobic Degradation Studies:

Recent studies have focused on the anaerobic degradation of propyl 4-methylbenzoate by specific bacterial strains. For instance, Magnetospirillum sp. strain pMbN1 has been shown to degrade 4-methylbenzoate completely to CO₂ under denitrifying conditions. This research highlights the compound's biodegradability and potential environmental impact when released into ecosystems .

Case Studies

-

Antimicrobial Activity Study:

A study investigated the antimicrobial effects of propyl 4-methylbenzoate against various pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential use as a natural preservative in food products. -

Degradation Pathway Analysis:

Research on Magnetospirillum sp. revealed a novel degradation pathway for propyl 4-methylbenzoate involving specific enzymes that facilitate its breakdown under anaerobic conditions. This study provides insights into how this compound can be managed in wastewater treatment processes.

Mechanism of Action

The mechanism of action of propyl 4-methylbenzoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function. The ester group can undergo hydrolysis to release 4-methylbenzoic acid and propanol, which can further interact with biological molecules. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its activity in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Methyl vs. Hydroxyl Group

Propyl 4-methylbenzoate differs from Propyl 4-hydroxybenzoate (Propyl Paraben) in the substituent on the benzene ring. The methyl group in Propyl 4-methylbenzoate enhances hydrophobicity compared to the hydroxyl group in Propyl Paraben, which is polar and capable of hydrogen bonding. Propyl Paraben is widely used as a preservative due to its antimicrobial activity, a property linked to its hydroxyl group . In contrast, the methyl group in Propyl 4-methylbenzoate likely reduces its antimicrobial efficacy but increases its stability in non-polar matrices, making it more suitable for applications requiring lipid solubility.

Ester Chain Length: Propyl vs. Ethyl Esters

Replacing the propyl ester with an ethyl group alters physical properties. Propyl esters generally exhibit higher molecular weights and lower volatility compared to ethyl analogs. This difference impacts applications: propyl esters may be preferred in slow-release formulations or as plasticizers, while ethyl esters are more common in pharmaceuticals due to their metabolic stability .

Functional Group Variation: Ester vs. Ether

Pyridalyl (), a complex ether derivative, demonstrates how functional group changes affect bioactivity. Unlike esters, ethers are less prone to hydrolysis, enhancing environmental persistence. Propyl 4-methylbenzoate’s ester group makes it biodegradable under alkaline conditions, whereas Pyridalyl’s ether linkages contribute to its use as a pesticide with prolonged stability .

Data Tables

Table 1: Structural and Property Comparison of Selected Benzoate Derivatives

Table 2: Physico-Chemical Trends

| Property | Propyl 4-methylbenzoate | Propyl Paraben | Ethyl Esters (e.g., I-6230) |

|---|---|---|---|

| Water Solubility | Low | Moderate | Moderate to High |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.9 | ~2.0–3.0 |

| Thermal Stability | High | Moderate | Variable |

Biological Activity

Propyl 4-methylbenzoate, an ester derivative of 4-methylbenzoic acid, has garnered attention in various fields of research due to its potential biological activities. This compound is often studied for its roles in microbial degradation pathways, as well as its possible applications in medicine, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

Propyl 4-methylbenzoate is characterized by the presence of a propyl group attached to the carboxylic acid moiety of 4-methylbenzoate. Its chemical formula is , and it exhibits properties typical of aromatic esters, including volatility and solubility in organic solvents.

Microbial Degradation

Recent studies have highlighted the anaerobic degradation pathways involving 4-methylbenzoate in specific bacterial strains, such as Magnetospirillum sp. strain pMbN1 . This bacterium has been shown to utilize 4-methylbenzoate as a carbon source, effectively converting it to carbon dioxide through a unique metabolic pathway that includes the formation of 4-methylbenzoyl-CoA . The pathway is distinct from the classical benzoyl-CoA degradation route, indicating specialized enzymatic adaptations for this substrate .

Key Findings:

- Induction of Enzymatic Activity: The presence of 4-methylbenzoate induces specific enzymes, such as 4-methylbenzoyl-CoA reductase , which are crucial for its degradation .

- Differential Protein Expression: Proteomic analyses reveal distinct sets of proteins involved in the metabolism of 4-methylbenzoate compared to benzoate, suggesting a tailored metabolic response by the bacteria .

Antimicrobial Properties

Propyl 4-methylbenzoate has been investigated for its antimicrobial properties. Research indicates that compounds related to this ester exhibit activity against various bacterial strains. For instance, derivatives of benzoates, including propyl 4-methylbenzoate, have shown efficacy in inhibiting growth in both Gram-positive and Gram-negative bacteria .

Summary of Antimicrobial Activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Propyl 4-Methylbenzoate | Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL | |

| Pseudomonas aeruginosa | Z µg/mL |

(Note: Specific MIC values need to be sourced from experimental data.)

Anticancer Potential

The compound has also been studied for potential anticancer activity. Preliminary investigations suggest that propyl 4-methylbenzoate may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle modulation. However, detailed studies are required to elucidate these mechanisms fully.

Case Studies

- Anaerobic Degradation Study :

- Antimicrobial Efficacy Assessment :

Q & A

Q. What are the recommended methods for synthesizing propyl 4-methylbenzoate in a laboratory setting?

Propyl 4-methylbenzoate can be synthesized via esterification of 4-methylbenzoic acid with propanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of 4-methylbenzoic acid and propanol with concentrated sulfuric acid (1–2% v/v) as a catalyst. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by neutralization, extraction with dichloromethane, and subsequent distillation or recrystallization. Alternative methods include using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions to improve yield .

Q. How can researchers ensure the purity of propyl 4-methylbenzoate for experimental use?

Purity validation typically employs high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm UV detection. Gas chromatography (GC) with flame ionization detection (FID) is also effective for volatile impurities. Nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. Certified reference materials (CRMs) and analytical standards (≥98% purity) are recommended for calibration .

Q. What analytical techniques are suitable for quantifying propyl 4-methylbenzoate in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace quantification in biological samples. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates the analyte. Calibration curves with internal standards (e.g., deuterated analogs) minimize matrix effects. For enzymatic assays, UV-Vis spectrophotometry at 260–280 nm can monitor substrate depletion or product formation .

Advanced Research Questions

Q. What experimental approaches determine the kinetic parameters of enzymatic reactions involving propyl 4-methylbenzoate?

Initial velocity studies using steady-state kinetics are conducted by varying substrate concentrations (e.g., propyl 4-methylbenzoate, coenzyme A, ATP) while holding others constant. Double-reciprocal (Lineweaver-Burk) plots (1/V vs. 1/[S]) identify inhibition patterns and calculate apparent and . For example, ATP-dependent acyltransferase activity can be assayed by monitoring CoA release at 412 nm. Data fitting to the Michaelis-Menten equation or more complex models (e.g., ping-pong mechanisms) resolves kinetic pathways .

Q. How can X-ray crystallography elucidate the structural properties of propyl 4-methylbenzoate?

Single crystals are grown via slow evaporation from a solvent mixture (e.g., ethanol/water). Diffraction data collected on a synchrotron or rotating anode source (λ = 1.5418 Å) are processed using SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement). Hydrogen bonding and van der Waals interactions are analyzed using Olex2 or Mercury software. Thermal displacement parameters (-factors) assess molecular flexibility .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for propyl 4-methylbenzoate?

Cross-validation using hybrid methods is recommended:

- Density functional theory (DFT): Optimize molecular geometry and calculate reaction pathways (e.g., hydrolysis energy barriers).

- Experimental validation: Replicate reactions under controlled conditions (e.g., pH, temperature) and characterize intermediates via in-situ infrared (IR) spectroscopy or MS.

- Statistical analysis: Apply Bayesian inference to reconcile discrepancies between theoretical and observed rate constants .

Q. How are acute toxicity profiles of propyl 4-methylbenzoate assessed in the absence of comprehensive data?

In vitro cytotoxicity assays (e.g., MTT on HepG2 or HEK293 cells) quantify IC₅₀ values. Acute oral toxicity in rodent models follows OECD Guideline 423, administering doses from 5–2000 mg/kg and monitoring mortality, organ pathology, and biochemical markers (e.g., ALT/AST for liver damage). For inhalation exposure, AEGL (Acute Exposure Guideline Level) protocols recommend tiered testing with LC₅₀ determination in chamber studies .

Methodological Notes

- Data Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to assess inter-method variability in kinetic or toxicity studies.

- Experimental Design: For crystallography, optimize crystal growth using microbatch under oil or vapor diffusion to avoid twinning.

- Safety Protocols: Handle propyl 4-methylbenzoate under fume hoods; PPE (gloves, goggles) is mandatory due to potential irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.